![molecular formula C15H14BrClN4O B4778392 2-[4-(5-bromo-2-chlorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4778392.png)
2-[4-(5-bromo-2-chlorobenzoyl)-1-piperazinyl]pyrimidine
Overview
Description
The compound “2-[4-(5-bromo-2-chlorobenzoyl)-1-piperazinyl]pyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms . The pyrimidine ring is substituted at the 2-position with a piperazine ring, which is further substituted at the 4-position with a 5-bromo-2-chlorobenzoyl group .
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- SGLT2 Inhibitors : 2-[4-(5-bromo-2-chlorobenzoyl)-1-piperazinyl]pyrimidine serves as a key intermediate for the synthesis of SGLT2 inhibitors. These inhibitors are currently under preclinical and phase I studies for diabetes therapy .
- Thiophene-Derived Molecules : Thiophene-derived small organic molecules, including those containing pyrimidine moieties, have applications in agrochemicals and pharmaceuticals . Their diverse chemical properties make them valuable for drug discovery and development.
Materials Science and Organic Electronics
- Boron Reagents : Boron-containing compounds play a crucial role in Suzuki–Miyaura coupling reactions, which are essential for constructing complex organic molecules . This pyrimidine derivative could serve as a boron reagent in such reactions.
Analytical Chemistry and Homogeneity Assessment
- Homogeneity Testing : 5-Bromo-2-chlorobenzoic acid, a related compound, has been used to evaluate the homogeneity of organic powders . Similar applications may extend to 2-[4-(5-bromo-2-chlorobenzoyl)-1-piperazinyl]pyrimidine.
Biomedical Research and Therapeutic Applications
Mechanism of Action
Target of Action
The compound “2-[4-(5-bromo-2-chlorobenzoyl)-1-piperazinyl]pyrimidine” is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels .
Mode of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it is likely to interact with the sglt2 protein, inhibiting its function and leading to decreased reabsorption of glucose in the kidneys .
Biochemical Pathways
The biochemical pathways affected by this compound are related to glucose metabolism. By inhibiting SGLT2, the compound reduces the reabsorption of glucose in the kidneys, leading to increased glucose excretion and lower blood glucose levels .
Result of Action
The primary result of the compound’s action is a reduction in blood glucose levels. By inhibiting the function of SGLT2, the compound increases the excretion of glucose in the urine, thereby lowering blood glucose levels .
properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN4O/c16-11-2-3-13(17)12(10-11)14(22)20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDWUCRKPAUOGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=CC(=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-chlorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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